REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:11][C:10]=1[F:22])(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[F:22][C:10]1[CH:11]=[C:12]([O:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:13]=[CH:14][C:9]=1[CH2:8][NH2:7]
|
Name
|
(2-fluoro-4-phenoxy-benzyl)-carbamic acid tert-butyl ester
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC1=C(C=C(C=C1)OC1=CC=CC=C1)F)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in DCM
|
Type
|
WASH
|
Details
|
wash with 1N aqueous NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by SCX chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN)C=CC(=C1)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 557 mg | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |